molecular formula C10H12BrNO2 B165831 4-Bromo-3,5-dimethylphenyl N-methylcarbamate CAS No. 672-99-1

4-Bromo-3,5-dimethylphenyl N-methylcarbamate

Cat. No. B165831
CAS RN: 672-99-1
M. Wt: 258.11 g/mol
InChI Key: ZOZFMTULOYRWEL-UHFFFAOYSA-N
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Description

“4-Bromo-3,5-dimethylphenyl N-methylcarbamate” is a chemical compound with the linear formula CH3NHCO2C6H2(CH3)2Br . It has a molecular weight of 258.11 . This compound may be employed as an internal standard for the quantification of carbamate pesticides in water samples using solid phase microextraction combined with gas chromatography-triple quadrupole mass spectrometry .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3,5-dimethylphenyl N-methylcarbamate” can be represented by the SMILES string CNC(=O)Oc1cc(C)c(Br)c(C)c1 . The InChI representation is 1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13) .


Physical And Chemical Properties Analysis

The melting point of “4-Bromo-3,5-dimethylphenyl N-methylcarbamate” is 114-116 °C (lit.) .

Scientific Research Applications

Analytical Chemistry and Environmental Monitoring

4-Bromo-3,5-dimethylphenyl N-methylcarbamate is utilized as an internal standard in the sensitive and selective gas chromatographic mass spectrometric method for determining trace levels of carbamate pesticides in surface water. This approach, involving derivatization with 9-xanthydrol, enables the simultaneous determination of multiple carbamate pesticides in water samples, showcasing the compound's role in enhancing the precision and accuracy of environmental monitoring techniques (Yang & Shin, 2013).

Chemical Kinetics and Reaction Mechanisms

In chemical kinetics, 4-Bromo-3,5-dimethylphenyl N-methylcarbamate is the subject of studies investigating its hydrolysis mechanism in aqueous media. Research reveals that the compound undergoes hydrolysis through a unimolecular elimination conjugate base (E1cB) hydrolytic mechanism, leading to the formation of methyl isocyanate. This work provides valuable insights into the reaction kinetics and pathways of N-methylcarbamates, contributing to the broader understanding of carbamate pesticide degradation (Ben Attig et al., 2017).

Chiral Recognition and Chromatography

This compound plays a pivotal role in the field of chiral recognition and chromatography. It's used as a derivative in chitin carbamate derivatives, which serve as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The 3,5-dimethylphenyl and other derivatives exhibit high chiral recognition abilities, making them essential for the enantioseparation of various compounds. This application is crucial in pharmaceuticals and other industries where chiral purity is vital (Yamamoto, Hayashi, & Okamoto, 2003).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . The target organs are the respiratory system .

properties

IUPAC Name

(4-bromo-3,5-dimethylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZFMTULOYRWEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016588
Record name 4-Bromo-3,5-dimethylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3,5-dimethylphenyl N-methylcarbamate

CAS RN

672-99-1
Record name 4-Bromo-3,5-dimethylphenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3,5-dimethylphenyl N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
JB Attig, R Ouertani, A Megriche… - … Journal of Chemical …, 2017 - Wiley Online Library
Degradation via hydrolysis is among the main transformation pathways and particularly for N‐methylcarbamates. Carbamate pesticide hydrolysis is known to proceed through alkaline …
Number of citations: 3 onlinelibrary.wiley.com
EY Yang, HS Shin - Journal of Chromatography A, 2013 - Elsevier
A sensitive and selective gas chromatographic mass spectrometric method, based on derivatization with 9-xanthydrol, has been established for the simultaneous determination of five …
Number of citations: 46 www.sciencedirect.com
B Cavaliere, M Monteleone, A Naccarato… - … of Chromatography A, 2012 - Elsevier
A simple and sensitive method was developed for the quantification of five carbamate pesticides in water samples using solid phase microextraction (SPME) combined with gas …
Number of citations: 66 www.sciencedirect.com
SH Hong, YJ Lee, JB Lee, EY Yang, HS Shin - 한국분석과학회학술대회, 2013 - dbpia.co.kr
A sensitive and selective gas chromatographic mass spectrometric method, based on derivatization with 9-xanthydrol, has been established for the simultaneous determination of five …
Number of citations: 3 www.dbpia.co.kr
JB Attig, L Latrous, M Zougagh, Á Ríos - Talanta, 2021 - Elsevier
A simple and rapid microextraction procedure is reported on the use of ionic liquid (IL) in combination with magnetic multiwalled carbon nanotubes (MMWCNTs). The procedure is …
Number of citations: 29 www.sciencedirect.com
S Jemutai-Kimosop, FO Orata, IO K'Owino… - Bulletin of environmental …, 2014 - Springer
The dissipation of carbofuran from soils within the Nzoia River Drainage Basin in Kenya was studied under real field conditions for 112 days. Results showed significantly enhanced …
Number of citations: 9 link.springer.com
K Fytianos, K Pitarakis, E Bobola - International Journal of …, 2006 - Taylor & Francis
Seasonal variations of N-methylcarbamate pesticides in Pinios River waters of central Greece were determined for a period of one year (January to December 2003). The water …
Number of citations: 25 www.tandfonline.com
K Basin - researchgate.net
The dissipation of carbofuran from soils within the Nzoia River Drainage Basin in Kenya was studied under real field conditions for 112 days. Results showed significantly enhanced …
Number of citations: 3 www.researchgate.net
M Gottschalk, J Balk - 2007 - pickeringlabs.com
The Nebraska DHHS Public Health Environmental Laboratory conducts environmental testing for the state of Nebraska. It employs mandated US Environmental Protection Agency (EPA…
Number of citations: 4 www.pickeringlabs.com
SWC Chung, BTP Chan - Journal of Chromatography A, 2010 - Elsevier
This paper reports a comprehensive sensitive multi-residue liquid chromatography–tandem mass spectrometry (LC–MS/MS) method for detection, identification and quantitation of 73 …
Number of citations: 165 www.sciencedirect.com

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